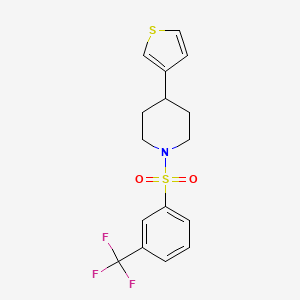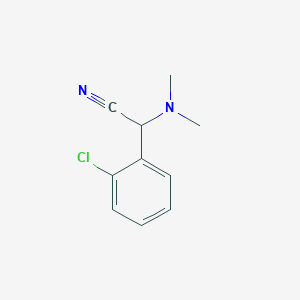
(2-Chlorophenyl)(dimethylamino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(dimethylamino)acetonitrile is a chemical compound that is part of a broader class of organic molecules which include functionalities such as chlorophenyl groups, dimethylamino groups, and acetonitrile moieties. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the behavior of structurally related compounds and their chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, the anionic cyclization of (N,N-dimethylamino)[2-(prop-2-yn-1-yloxy)aryl]acetonitriles is described under phase-transfer conditions, which could be relevant for synthesizing similar compounds like (2-Chlorophenyl)(dimethylamino)acetonitrile . Additionally, a three-component reaction involving dimedone, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid is reported to yield acetamides . These methods could potentially be adapted for the synthesis of (2-Chlorophenyl)(dimethylamino)acetonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2-Chlorophenyl)(dimethylamino)acetonitrile can be complex, with the potential for intramolecular interactions as seen in the hydrolysis product of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile . This suggests that (2-Chlorophenyl)(dimethylamino)acetonitrile may also exhibit interesting structural features, such as intramolecular interactions, that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of structurally similar compounds involve cyclization and rearrangement processes. For example, the cyclization of related acetonitriles leads to chromenes and benzofuranone derivatives . This indicates that (2-Chlorophenyl)(dimethylamino)acetonitrile might also undergo similar cyclization reactions under appropriate conditions, potentially leading to heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Chlorophenyl)(dimethylamino)acetonitrile are not directly reported, the properties of related compounds can provide some insights. The presence of chlorophenyl and acetonitrile groups typically contributes to the polarity and potential hydrogen bonding capabilities of a molecule . The temperature-dependent 1H NMR investigation of a related product suggests that (2-Chlorophenyl)(dimethylamino)acetonitrile may also exhibit temperature-sensitive behavior, which could be relevant for its physical state and solubility .
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Chlorophenols
Chlorophenols (CPs) are a group of chemicals that have been widely used in various industrial applications. They are known for their persistence in the environment and potential toxic effects on aquatic life and humans. Research on CPs, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), has highlighted their environmental fate, mechanisms of toxicity, and implications for human health and ecosystems.
Toxicity and Mechanisms
Studies have shown that CPs can cause oxidative stress, leading to the generation of reactive oxygen species, induction of lipid peroxidation, and oxidative DNA damage. They also impact the immune system by altering the number of mature B cells and macrophages, and can disrupt endocrine functions by affecting hormone levels or interfering with hormone receptors (Ge et al., 2017). The aquatic environment is particularly at risk, where CPs accumulate in organisms and lead to acute and chronic toxic effects.
Environmental Fate and Degradation
Research on the degradation of CPs by zero-valent iron (ZVI) and iron-based bimetals has shown potential for efficient dechlorination, highlighting the importance of finding effective remediation strategies for these persistent pollutants (Gunawardana et al., 2011).
Impact on Human and Ecosystem Health
The widespread use of CPs in agriculture and their subsequent detection in various environmental matrices raise concerns about their lethal effects on non-target organisms, including humans. There is an urgent need for further research to understand the fate, accumulation, and impacts of low-level exposure to CPs in the environment (Islam et al., 2017).
Safety and Hazards
“(2-Chlorophenyl)(dimethylamino)acetonitrile” is classified as dangerous and harmful if swallowed or comes into contact with skin . It is also classified as a flammable liquid and vapor . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSLFYYPSHQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


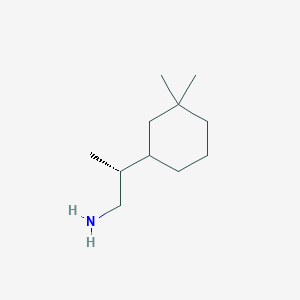
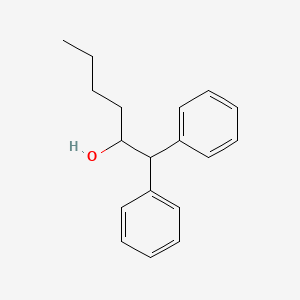

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

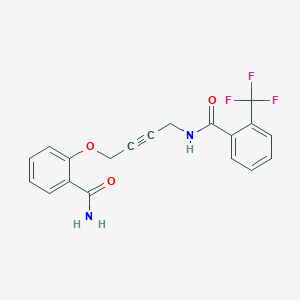
![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)
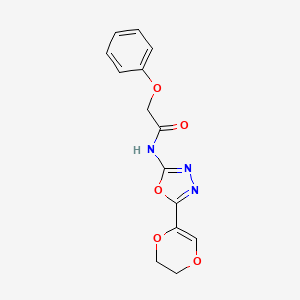
![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)
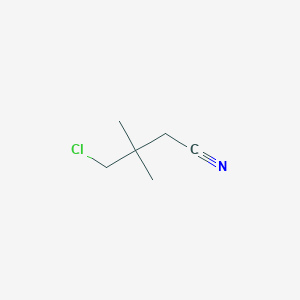

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
